N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17938451
InChI: InChI=1S/C24H17NO/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-21-20-11-5-7-13-23(20)26-24(21)16-18/h1-16,25H
SMILES:
Molecular Formula: C24H17NO
Molecular Weight: 335.4 g/mol

N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine

CAS No.:

Cat. No.: VC17938451

Molecular Formula: C24H17NO

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine -

Specification

Molecular Formula C24H17NO
Molecular Weight 335.4 g/mol
IUPAC Name N-(2-phenylphenyl)dibenzofuran-3-amine
Standard InChI InChI=1S/C24H17NO/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-21-20-11-5-7-13-23(20)26-24(21)16-18/h1-16,25H
Standard InChI Key JZIRXBHGSUKMLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a dibenzofuran core (two benzene rings fused to a furan heterocycle) linked to a biphenyl group via an amine bridge at the 3-position. The biphenyl moiety introduces steric effects that influence reactivity, while the amine group provides nucleophilic character. The IUPAC name reflects this connectivity: N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine .

Key Physical Properties

PropertyValueSource
Molecular FormulaC24H17NO\text{C}_{24}\text{H}_{17}\text{NO}
Molecular Weight335.4 g/mol
Storage TemperatureRoom temperature (recommended)
Hazard StatementsH302, H315, H319

The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in optoelectronic materials.

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis typically involves palladium-catalyzed coupling reactions between biphenyl derivatives and dibenzofuran precursors. A representative protocol includes:

  • Suzuki-Miyaura Coupling: A boronic acid-functionalized biphenyl reacts with a halogenated dibenzofuran derivative in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and a base (e.g., Na2CO3\text{Na}_2\text{CO}_3).

  • Amine Functionalization: The intermediate undergoes nucleophilic aromatic substitution with ammonia or a protected amine source .

Industrial-scale production often employs continuous flow reactors to enhance yield (reported up to 77% in batch systems ) and reduce reaction times. Purification via column chromatography or recrystallization ensures high purity (>95%), as confirmed by NMR and HPLC .

Challenges in Isomer Separation

The 2-yl and 4-yl biphenyl isomers (e.g., N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine) exhibit similar polarity, complicating separation. Techniques like chiral stationary-phase HPLC or fractional crystallization are required .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields quinone derivatives, useful as electron-accepting materials in organic semiconductors .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) produces secondary amines or alcohols, depending on conditions.

Electrophilic Aromatic Substitution

The electron-rich dibenzofuran core undergoes nitration and sulfonation at the 2- and 4-positions, enabling further derivatization .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid, conjugated structure enhances electroluminescence efficiency. In bilayer OLED devices, it achieves a luminance of 12,000 cd/m² at 10 V.

Liquid Crystals

Functionalization with alkyl chains (e.g., via Mitsunobu reaction) produces thermotropic liquid crystals with nematic phases stable up to 150°C .

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